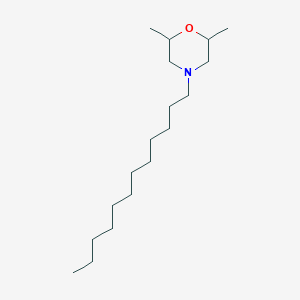

4-Dodecyl-2,6-dimethylmorpholine

Overview

Description

Synthesis Analysis

Paper discusses the synthesis of a chiral Mannich base that is structurally related to morpholine derivatives. The synthesis involves an asymmetric Mannich reaction using cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate. This process results in high enantiomeric excess, although the optical purity decreases during isolation. The synthesis route described could potentially be adapted for the synthesis of 4-Dodecyl-2,6-dimethylmorpholine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

In paper , an X-ray structural examination of a morpholine-containing compound is presented. The compound is a product of a Diels-Alder reaction followed by ring opening with morpholine. The crystal structure analysis reveals details about the conformation and intramolecular interactions of the morpholine ring, which could be relevant when considering the molecular structure of 4-Dodecyl-2,6-dimethylmorpholine.

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions specific to 4-Dodecyl-2,6-dimethylmorpholine. However, the synthesis methods and structural analyses in papers and imply that morpholine derivatives can participate in a variety of chemical reactions, including Mannich reactions and Diels-Alder reactions, which could be applicable to 4-Dodecyl-2,6-dimethylmorpholine.

Physical and Chemical Properties Analysis

None of the provided papers directly address the physical and chemical properties of 4-Dodecyl-2,6-dimethylmorpholine. However, the structural information provided in papers and can give some indirect insights into the potential properties of morpholine derivatives. For example, the presence of a morpholine ring and its conformation might influence the compound's solubility, boiling point, and potential interactions with other molecules.

Relevant Case Studies

The papers do not provide case studies related to 4-Dodecyl-2,6-dimethylmorpholine. However, paper describes the antibacterial activity of synthesized quinazoline derivatives, which, while structurally distinct from morpholine derivatives, demonstrates the potential for such compounds to have biological activity. This could suggest areas of application for 4-Dodecyl-2,6-dimethylmorpholine in antibacterial research or other biological contexts.

Scientific Research Applications

Metabolism in Plants

- Agricultural Applications: 4-Dodecyl-2,6-dimethylmorpholine is a component of the commercial fungicidal product Falimorph, primarily used to control Erysiphe graminis in grain. Studies have shown that this compound undergoes metabolic transformation in plants like Hordeum distichon. Initially, it is hydroxylated at the terminal methyl group of the dodecyl side chain, followed by glycoside conjugation. Additionally, β-oxidation of the aliphatic side chain forms 4-carb-oxymethyl 2,6-dimethylmorpholine (Dobe, Sieber, & Jumar, 1986).

Development of Odorless Sulfur Reagents

- Chemical Synthesis and Environmental Applications: The development of odorless sulfur reagents has involved compounds like 6-morpholinohexanethiol (MHT) and methyl 6-morpholinohexyl sulfide (MMS), which have morpholine components. These reagents are applied in various chemical reactions such as dealkylation, thiol exchange reaction, and Corey-Kim oxidation, offering environmental benefits by eliminating unpleasant odors and simplifying purification processes (Nishide & Node, 2004; 2005).

Mode of Action in Fungicides

- Pharmaceutical and Agricultural Chemistry: Tridemorph, a systemic fungicide against powdery mildews, contains a structure similar to 4-Dodecyl-2,6-dimethylmorpholine. It operates by causing membrane damage at high concentrations and inhibiting sterol biosynthesis at lower concentrations. This illustrates the potential for similar compounds to be used in fungicide development (Kerkenaar, 1983).

Quantification in Environmental Samples

- Environmental Monitoring: Techniques such as ultraviolet matrix-assisted laser desorption/ionization mass spectroscopy have been employed for the determination of 4-Dodecyl-2,6-dimethylmorpholine and related compounds in polluted soils. This is crucial for monitoring environmental contamination and assessing the impact of these compounds (Ivanova & Spiteller, 2014).

Synthesis and Applications in Ionic Liquids

- Ionic Liquid Development: A series of 4-benzyl-4-methylmorpholinium salts, including compounds related to 4-Dodecyl-2,6-dimethylmorpholine, have been synthesized. These salts show promise in various applications due to their moderate toxicity and potential use in biomass solvents, which is significant in green chemistry and sustainable development (Pernak et al., 2011).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

4-dodecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKOHLFHYSZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892322 | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dodecyl-2,6-dimethylmorpholine | |

CAS RN |

1704-28-5, 91315-15-0 | |

| Record name | N-Dodecyl-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldimorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91315-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

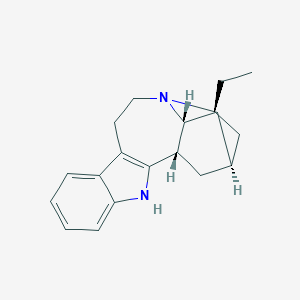

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)